L-Lysine, 5-fluoro-, (5S)-
Description
Significance of Amino Acid Modifications in Biological Systems
Amino acids are the fundamental building blocks of proteins, the workhorses of the cell. However, their roles extend far beyond simply forming polypeptide chains. wikipedia.org The functional diversity of proteins is vastly expanded through post-translational modifications (PTMs), where the chemical structure of amino acid side chains is altered after protein synthesis. wikipedia.orgnih.gov These modifications, which include processes like phosphorylation, methylation, acetylation, and hydroxylation, can dramatically change a protein's properties and functions. amerigoscientific.com For instance, the addition of a phosphate (B84403) group (phosphorylation) can act as a molecular switch, activating or deactivating enzymes and other proteins in response to cellular signals. wikipedia.orgamerigoscientific.com Similarly, methylation can influence gene expression and protein function. amerigoscientific.com These modifications are critical for a vast array of cellular processes, including signal transduction, metabolism, and cellular regulation. wikipedia.orgamerigoscientific.com
Overview of Fluorinated Amino Acid Applications as Probes and Inhibitors
The introduction of fluorine into amino acids creates powerful tools for biochemical research. The fluorine atom's small size, high electronegativity, and the strength of the carbon-fluorine bond impart unique characteristics to these analogs. nih.govnih.gov One of the most significant applications of fluorinated amino acids is their use as probes for ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy. nih.govresearchgate.net Since fluorine is virtually absent in biological systems, the ¹⁹F NMR signal provides a clear and sensitive window into the local environment of the labeled amino acid within a protein, allowing researchers to study protein structure, dynamics, and interactions with other molecules. nih.govresearchgate.netacs.org
Furthermore, fluorinated amino acids can act as potent and selective enzyme inhibitors. researchgate.net The electron-withdrawing nature of fluorine can alter the chemical reactivity of the amino acid, leading to the formation of stable complexes with enzymes or disrupting their catalytic mechanisms. nih.gov This makes them valuable for studying enzyme function and for the development of therapeutic agents. nih.gov
Rationale for Investigating L-Lysine, 5-fluoro-, (5S)- as a Biochemical Research Tool
L-lysine is a crucial amino acid involved in a multitude of biological processes, including protein structure, enzyme catalysis, and post-translational modifications. The specific introduction of a fluorine atom at the 5-position of the L-lysine side chain, creating (5S)-5-fluoro-L-lysine, offers a targeted approach to investigate these processes. This strategic modification has been shown to be a valuable tool for several reasons.
One key application is in the study of enzymes that recognize and process lysine (B10760008). For example, (5S)-5-fluoro-L-lysine has been investigated as a selective inhibitor of nitric oxide synthase (NOS) isoforms. nih.govresearchgate.net Specifically, an analog, 5(S)-Fluoro-N6-(iminoethyl)-l-lysine, demonstrated selective inhibition of inducible nitric oxide synthase (iNOS), an enzyme implicated in inflammatory diseases. nih.govresearchgate.net The fluorine atom, in this context, influences the conformation of the molecule, allowing it to act as an effective mimic of the natural substrate, arginine, within the iNOS binding pocket. researchgate.net
Moreover, the presence of the fluorine atom in (5S)-5-fluoro-L-lysine provides a unique spectroscopic handle for ¹⁹F NMR studies. This allows researchers to monitor the interactions of lysine residues within proteins and to probe the structural and dynamic changes that occur upon binding to other molecules. The ability to biosynthetically incorporate such fluorinated amino acids into proteins opens up possibilities for detailed in-vitro and in-cell studies of protein function. researchgate.net
The synthesis of (5S)-5-fluoro-L-lysine and its derivatives has been a focus of research, enabling its availability for these biochemical investigations. google.com The development of synthetic routes has been crucial for exploring its potential as a research tool. nsf.gov
Structure
2D Structure
3D Structure
Properties
CAS No. |
130793-71-4 |
|---|---|
Molecular Formula |
C6H13FN2O2 |
Molecular Weight |
164.18 g/mol |
IUPAC Name |
(2S,5S)-2,6-diamino-5-fluorohexanoic acid |
InChI |
InChI=1S/C6H13FN2O2/c7-4(3-8)1-2-5(9)6(10)11/h4-5H,1-3,8-9H2,(H,10,11)/t4-,5-/m0/s1 |
InChI Key |
HILHCIBEZCWKBD-WHFBIAKZSA-N |
SMILES |
C(CC(C(=O)O)N)C(CN)F |
Isomeric SMILES |
C(C[C@@H](C(=O)O)N)[C@@H](CN)F |
Canonical SMILES |
C(CC(C(=O)O)N)C(CN)F |
Synonyms |
L-Lysine, 5-fluoro-, (5S)- (9CI) |
Origin of Product |
United States |
Biochemical and Enzymatic Investigations Involving L Lysine, 5 Fluoro , 5s
Interaction with Lysine (B10760008) Biosynthetic Pathways
L-lysine is an essential amino acid synthesized in bacteria, plants, and fungi through distinct metabolic routes. The two primary pathways for lysine biosynthesis are the diaminopimelate (DAP) pathway and the α-aminoadipate (AAA) pathway. While extensive research has been conducted on these pathways, specific studies detailing the interaction of L-Lysine, 5-fluoro-, (5S)- with their constituent enzymes are not widely documented.
The diaminopimelate (DAP) pathway is the primary route for lysine biosynthesis in bacteria and plants. nih.govresearchgate.net This pathway starts from aspartate and involves a series of enzymatic reactions culminating in the production of L-lysine. nih.govmdpi.com A key intermediate unique to this pathway is diaminopimelate. nih.gov The final step in this pathway is the decarboxylation of meso-diaminopimelate to L-lysine, a reaction catalyzed by diaminopimelate decarboxylase (DAPDC). wikipedia.org DAPDC is a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme. wikipedia.org
Currently, there is a lack of published research specifically investigating the modulatory effects of L-Lysine, 5-fluoro-, (5S)- on the enzymes of the DAP pathway. The structural similarity of this fluorinated analog to the natural substrate and product, L-lysine, suggests a potential for interaction, particularly with enzymes that recognize lysine or its precursors. However, without direct experimental evidence, its role as a modulator, inhibitor, or alternative substrate for DAP pathway enzymes remains speculative.
Fungi, including several yeasts, synthesize lysine via the α-aminoadipate (AAA) pathway. nih.govwikipedia.org This pathway is distinct from the DAP pathway and begins with the condensation of acetyl-CoA and α-ketoglutarate to form homocitrate. wikipedia.orgresearchgate.net This initial step is catalyzed by homocitrate synthase. The pathway proceeds through several intermediates, including α-aminoadipate, from which it derives its name, to ultimately yield L-lysine. wikipedia.orgbiocrates.com Due to its absence in humans, the AAA pathway is considered a promising target for the development of antifungal agents. nih.gov
As with the DAP pathway, specific studies on the influence of L-Lysine, 5-fluoro-, (5S)- on the enzymes of the AAA pathway are not available in the current scientific literature. The enzymes in this pathway, such as homocitrate synthase and saccharopine dehydrogenase, are potential targets for lysine analogs, but the effect of 5-fluorination on these interactions has not been characterized.
Both the DAP and AAA pathways are subject to feedback regulation by the end-product, L-lysine, which helps control its intracellular concentration. In the DAP pathway, aspartokinase, the first enzyme, is often allosterically inhibited by L-lysine. frontiersin.orggoogle.com In the AAA pathway, homocitrate synthase is a key regulatory point and is strongly inhibited by L-lysine. researchgate.net This feedback inhibition is a critical mechanism for metabolic control.
There are no specific studies available that have investigated whether L-Lysine, 5-fluoro-, (5S)- can act as an analog of L-lysine to exert feedback control on either the DAP or AAA pathways. The ability of the fluorinated analog to mimic L-lysine at the allosteric regulatory sites of enzymes like aspartokinase or homocitrate synthase has yet to be determined.
Influence on α-Aminoadipate (AAA) Pathway Enzymes
Enzymatic Catalysis and Inhibition Studies
Fluorinated analogs of natural substrates are often designed as mechanism-based inhibitors, also known as suicide inhibitors. nih.gov These compounds are chemically inert until they are processed by the target enzyme's catalytic machinery, at which point they are converted into a reactive species that irreversibly inactivates the enzyme.
While information on L-Lysine, 5-fluoro-, (5S)- itself is limited, research on its derivatives has demonstrated the potential of fluorinated lysine analogs as potent and selective enzyme inhibitors. For instance, a derivative, 5(S)-Fluoro-N6-(iminoethyl)-l-lysine, was synthesized and identified as a selective inhibitor of inducible nitric oxide synthase (iNOS). nih.govresearchgate.net Nitric oxide synthases are enzymes that synthesize nitric oxide from L-arginine, and inhibitors are sought for various therapeutic applications. The fluorinated analog was found to act as an effective mimic of arginine in the iNOS binding pocket. researchgate.net The introduction of fluorine creates a conformational bias due to a stabilizing charge-dipole interaction between the electronegative fluorine and the protonated amine group. researchgate.net
| Compound | iNOS IC₅₀ (μM) | eNOS IC₅₀ (μM) | nNOS IC₅₀ (μM) | Selectivity (eNOS/iNOS) | Selectivity (nNOS/iNOS) |
|---|---|---|---|---|---|
| NIL | 0.46 | 12 | 6.4 | 26 | 14 |
| (2S,5S)-fluoro-NIL | 0.96 | 100 | 12 | 104 | 13 |
| (2S,5R)-fluoro-NIL | 0.65 | 39 | 9.3 | 60 | 14 |
Table 1. Inhibition of Nitric Oxide Synthase (NOS) Isoforms by N⁶-(iminoethyl)-L-lysine (NIL) and its Fluorinated Analogs. Data compiled from research findings. researchgate.net
This example illustrates that the strategic placement of a fluorine atom on the lysine scaffold can lead to potent and selective enzyme inhibition. The mechanism often involves the enzyme's catalytic action on the fluorinated substrate, leading to the elimination of a fluoride (B91410) ion and the generation of a highly reactive intermediate that covalently modifies the enzyme.
Pyridoxal 5'-phosphate (PLP), the active form of vitamin B6, is a versatile coenzyme essential for a wide variety of enzymatic reactions, particularly in amino acid metabolism. wikipedia.org PLP-dependent enzymes catalyze reactions such as transamination, decarboxylation, and racemization. caldic.com The catalytic mechanism typically involves the formation of a Schiff base (internal aldimine) between the aldehyde group of PLP and the ε-amino group of a lysine residue in the enzyme's active site. drugbank.commdpi.com The amino acid substrate then displaces the active site lysine to form a new Schiff base (external aldimine), which is the key intermediate for subsequent catalytic steps. wikipedia.org
Because of this mechanism, PLP-dependent enzymes are susceptible to inhibition by substrate analogs that can form stable, non-productive complexes or reactive intermediates. Several enzymes in lysine metabolism are PLP-dependent. For example, lysine 5,6-aminomutase utilizes PLP. researchgate.net In the bacterial DAP pathway, diaminopimelate decarboxylase, which catalyzes the final step of lysine synthesis, is a PLP-dependent enzyme. wikipedia.org
Given that L-Lysine, 5-fluoro-, (5S)- is an analog of L-lysine, it is plausible that it could interact with PLP-dependent enzymes that recognize lysine as a substrate. The fluorine atom could influence the stability of the Schiff base intermediate or facilitate an elimination reaction, potentially leading to mechanism-based inactivation. However, direct experimental studies confirming the effects of L-Lysine, 5-fluoro-, (5S)- on specific PLP-dependent enzymes are currently lacking in the scientific literature.
Substrate Mimicry and Analog Binding to Lysine-Utilizing Enzymes
The introduction of fluorine into amino acid structures is a well-established strategy in medicinal chemistry to create potent and selective enzyme inhibitors. researchgate.net Fluorine's high electronegativity and small size, comparable to a hydrogen atom, allow fluorinated analogs to act as "mimetics" of their natural counterparts, accessing and binding to enzyme active sites. nih.govplos.org However, the electronic perturbations induced by the fluorine atom can alter the analog's chemical properties, such as the basicity of nearby amine groups, leading to modified interactions within the enzyme's active site. nih.govresearchgate.net
In the case of fluorinated lysines, these molecules can effectively mimic L-lysine or, in some enzymatic contexts, L-arginine. nih.gov The fluorinated analogs are recognized by the enzyme's binding pocket, but the C-F bond's stability and the altered electronic nature of the side chain can prevent the normal catalytic reaction from proceeding, leading to enzyme inhibition. This principle is exemplified by the interaction of fluorinated lysine analogs with nitric oxide synthase, where they act as effective mimics of the natural substrate, L-arginine, and inhibitor, Nω-iminoethyl-L-lysine (L-NIL). nih.gov
Specific Enzyme Targets: e.g., Nitric Oxide Synthase (NOS) Isoforms
A significant area of investigation for fluorinated lysine analogs has been their interaction with nitric oxide synthase (NOS) isoforms. NOS enzymes (inducible NOS, endothelial NOS, and neuronal NOS) are responsible for the synthesis of nitric oxide from L-arginine. nih.gov Overproduction of nitric oxide by inducible nitric oxide synthase (iNOS) is implicated in various inflammatory conditions, making selective iNOS inhibitors valuable therapeutic targets.
Research has focused on creating analogs of the potent iNOS inhibitor, N⁶-(iminoethyl)-l-lysine (L-NIL), by introducing fluorine at the 5-position of the lysine backbone. nih.gov The resulting compound, 5(S)-fluoro-N⁶-(iminoethyl)-l-lysine, was synthesized and evaluated as a selective iNOS inhibitor. nih.gov
Crystallographic studies of a related diastereomer in complex with iNOS revealed that the fluorinated amino acid functions as an effective mimic of arginine within the enzyme's binding pocket. nih.gov The electronegative fluorine atom creates a conformational bias due to a stabilizing charge-dipole interaction with the protonated amine group. nih.gov In the active site, the amidine group of the inhibitor forms critical hydrogen bonds with a glutamate (B1630785) residue (Glu371), while the fluorine atom settles into a hydrophobic pocket, contributing to the binding affinity and selectivity. nih.gov These interactions make fluorinated L-lysine analogs potent and selective inhibitors of iNOS. researchgate.netnih.gov
Table 1: Inhibition of NOS Isoforms by Fluorinated L-NIL Analogs
| Compound | iNOS (IC₅₀) | eNOS (IC₅₀) | nNOS (IC₅₀) | Selectivity (iNOS vs. eNOS) | Selectivity (iNOS vs. nNOS) |
| L-NIL | 0.8 µM | 23 µM | 6.2 µM | 29x | 7.8x |
| 5(S)-Fluoro-L-NIL (14) | 1.3 µM | >200 µM | 49 µM | >154x | 38x |
Data compiled from J Med Chem. 2004 Feb 12;47(4):900-6. nih.gov
Lysine Catabolism Pathway Investigations
Lysine catabolism in mammals primarily proceeds through the saccharopine pathway in the mitochondria to yield acetyl-CoA. nih.govnih.gov Alternative pathways, such as those leading to 5-aminovalerate and cadaverine (B124047), also exist in various organisms. nih.govnih.govfrontiersin.org
Impact on Saccharopine Pathway Enzymes
The saccharopine pathway is the main route for L-lysine degradation in animals and plants. frontiersin.orgmdpi.com It involves two key enzymatic steps catalyzed by a bifunctional enzyme, α-aminoadipate semialdehyde synthase (AASS). nih.govnih.gov
Lysine-Ketoglutarate Reductase (LKR): The LKR domain of AASS condenses L-lysine with α-ketoglutarate to form saccharopine. frontiersin.orgmdpi.com This reaction is NADPH-dependent. frontiersin.org
Saccharopine Dehydrogenase (SDH): The SDH domain of AASS then hydrolyzes saccharopine to produce L-glutamate and α-aminoadipate semialdehyde. frontiersin.orgmdpi.com
Despite the detailed understanding of this pathway, a review of the available scientific literature reveals no specific studies on the direct impact of (5S)-5-fluoro-L-lysine on the enzymatic activities of lysine-ketoglutarate reductase or saccharopine dehydrogenase. Research has focused on the natural substrate and the consequences of genetic deficiencies in these enzymes rather than on the effects of fluorinated analogs. nih.govnih.govnih.gov
Effects on 5-Aminovalerate (AMV) and Cadaverine Pathways
Beyond the saccharopine pathway, lysine can be catabolized through other routes, notably the 5-aminovalerate (AMV) and cadaverine pathways, which are prominent in bacteria like Pseudomonas putida and E. coli. researchgate.netnih.govnih.govjmb.or.kr
5-Aminovalerate (AMV) Pathway: This pathway converts L-lysine into 5-aminovalerate, a precursor for bioplastics. nih.govjmb.or.kr It is a two-step enzymatic process:
L-lysine monooxygenase (DavB): This enzyme oxidizes L-lysine to produce δ-aminovaleramide. nih.govjmb.or.kr
δ-aminovaleramidase (DavA): This enzyme then hydrolyzes δ-aminovaleramide to yield 5-aminovalerate. nih.govjmb.or.kr
Cadaverine Pathway: This pathway involves the direct decarboxylation of L-lysine to produce cadaverine, a C5 diamine used in the synthesis of polyamides. researchgate.netnih.gov
L-lysine decarboxylase (LDC/CadA): This pyridoxal-phosphate (PLP)-dependent enzyme catalyzes the removal of the carboxyl group from L-lysine. researchgate.netnih.govwikipedia.org
Currently, there is no published research specifically investigating the role of (5S)-5-fluoro-L-lysine as either a substrate or an inhibitor for the key enzymes in the 5-aminovalerate or cadaverine pathways, such as lysine monooxygenase, aminovaleramidase, or lysine decarboxylase. Studies on these pathways have concentrated on optimizing the production of 5-aminovalerate and cadaverine from the natural substrate, L-lysine, using wild-type or engineered enzymes. mdpi.comjmb.or.krfrontiersin.org
Molecular Recognition and Computational Modeling of 5s 5 Fluoro L Lysine
Structure-Based Analysis of Molecular Interactions
Understanding how (5S)-5-fluoro-L-lysine interacts with its biological targets is paramount. The introduction of a fluorine atom, the most electronegative element, can induce significant changes in the molecule's interaction profile compared to its non-fluorinated counterpart. tandfonline.com
Studies on fluorinated molecules have shown that fluorine can participate in hydrogen bonds (F⋯H–N and F⋯H–O), although it is considered a weak acceptor. nih.gov The interaction energies are influenced by the distance and angle between the fluorine and the hydrogen bond donor. nih.gov In the context of a protein binding pocket, the presence of the fluorine atom can lead to altered hydrogen bonding networks compared to native lysine (B10760008), potentially involving backbone or side-chain donors of the protein. The transient and dynamic nature of hydrogen bonds involving lysine side chains has been noted in studies of proteins like human ubiquitin. nih.gov
Beyond classical hydrogen bonds, other non-covalent interactions play a significant role in molecular recognition.
Halogen-π Interactions: These interactions occur between a halogen atom and an aromatic π-system. biorxiv.org The electron-withdrawing nature of fluorine can create a region of positive electrostatic potential on the halogen atom (a σ-hole), allowing it to interact favorably with electron-rich aromatic rings of residues like phenylalanine, tyrosine, or tryptophan. acs.orgnih.gov The strength of these interactions generally increases with the size and polarizability of the halogen atom (I > Br > Cl > F). nih.gov While fluorine's ability to form strong halogen bonds is debated due to its low polarizability, these interactions can still influence binding affinity and residence times of inhibitors. biorxiv.orgnih.gov
| Interaction Type | Description | Key Residues Involved | Significance in Binding |
|---|---|---|---|
| Hydrogen Bonding | Interaction between the amine group (donor) or fluorine (acceptor) and protein residues. nih.govnih.gov | Asp, Glu, Ser, Thr, Asn, Gln | Contributes to specificity and stability. wikipedia.org |
| Halogen-π | Interaction between the fluorine atom and aromatic rings. biorxiv.org | Phe, Tyr, Trp | Can modulate binding affinity and inhibitor residence time. nih.gov |
| CH-π | Interaction between aliphatic C-H bonds and aromatic rings. nih.gov | Phe, Tyr, Trp | Contributes to overall complex stability. mit.edu |
The high electronegativity of fluorine significantly alters the electronic properties of the lysine side chain. tandfonline.com This has two major consequences:
Reduced Basicity: The strong electron-withdrawing inductive effect of the fluorine atom lowers the pKa of the ε-amino group. tandfonline.comresearchgate.net This reduction in basicity can be advantageous for bioavailability, as a less basic group may better permeate cell membranes. tandfonline.com
Altered Electrostatic Potential: The introduction of fluorine modifies the electrostatic potential surface of the molecule. acs.org This can lead to more favorable interactions with electronegative pockets in proteins. acs.org The altered charge distribution influences not only direct electrostatic interactions but also the nature of hydrogen and halogen bonds. nih.govacs.org
| Property | Effect of Fluorination | Reference |
|---|---|---|
| Side Chain Basicity (pKa) | Decreased due to the inductive effect of fluorine. | tandfonline.comresearchgate.net |
| Electrostatic Potential | Modified, potentially leading to more favorable interactions in electronegative binding pockets. | acs.org |
Halogen-π and CH-π Interactions
Computational Approaches to Binding and Dynamics
Computational methods are invaluable for elucidating the dynamic nature of molecular interactions and reaction mechanisms at an atomic level. nih.govnanobioletters.com
MD simulations provide a "computational microscope" to observe the behavior of molecules over time. nih.gov For (5S)-5-fluoro-L-lysine, MD simulations can:
Assess Binding Stability: By simulating the ligand-protein complex in a solvated environment, MD can predict the stability of the bound conformation. nih.gov
Characterize Dynamic Interactions: These simulations can reveal the transient nature of hydrogen bonds and other non-covalent interactions, providing a more realistic picture of the binding event than static crystal structures. nih.govnih.gov
Predict Binding Free Energies: Advanced MD techniques can be used to calculate the free energy of binding, offering a quantitative measure of affinity. tum.de
MD simulations have been successfully used to study a wide range of biomolecular systems, from individual proteins to large macromolecular complexes, providing insights that are often inaccessible through experimental methods alone. nih.govnih.gov
DFT is a quantum mechanical method used to investigate the electronic structure and reactivity of molecules. mdpi.comchem8.org In the context of (5S)-5-fluoro-L-lysine, DFT calculations are instrumental in:
Elucidating Reaction Mechanisms: DFT can be used to map the potential energy surface of a chemical reaction, identifying transition states and intermediates. nih.govosti.gov This is crucial for understanding how enzymes catalyze reactions involving this modified amino acid.
Predicting Reaction Energetics: DFT provides accurate calculations of reaction barriers and energies, helping to explain the feasibility and kinetics of a particular chemical transformation. rsc.org
Analyzing Bonding and Interactions: By examining the electronic density, DFT can provide a detailed understanding of the nature of non-covalent interactions, such as hydrogen and halogen bonds. nih.gov
Docking Studies and Virtual Screening Methodologies
Docking studies and virtual screening are powerful computational techniques used to predict the binding orientation and affinity of a ligand to a target protein. In the context of (5S)-5-fluoro-L-lysine and its derivatives, these methodologies have been instrumental in understanding their interaction with various enzymes and in the rational design of new inhibitors.
A notable application of these techniques has been in the study of nitric oxide synthase (NOS) inhibitors. For instance, docking studies were performed on inducible nitric oxide synthase (iNOS) to understand the binding of fluorinated L-lysine analogs. researchgate.net Research on 5(S)-fluoro-N6-(iminoethyl)-L-lysine, an analog of the potent iNOS inhibitor iminoethyl-L-lysine, demonstrated its selectivity as an iNOS inhibitor. nih.govacs.org A co-crystal structure of a related compound, (2S,5S)-4-fluoro-NIL diastereomer, revealed that the fluorinated amino acid effectively mimics arginine in the iNOS-binding pocket. researchgate.net This mimicry is influenced by a conformational bias arising from the stabilizing charge-dipole interaction between the protonated amine and the electronegative fluorine atom. researchgate.net
Virtual screening methodologies have also been employed to identify novel inhibitors for various targets. These approaches often involve screening large libraries of compounds to identify potential hits based on their predicted binding affinity and other properties. jpionline.orgmdpi.com For example, a machine learning-based virtual screening approach was used to identify potential inhibitors of lysine-specific histone demethylase 1 (LSD1), an important anti-cancer target. nih.gov This study successfully identified five predicted potent inhibitors from a database of over 300,000 molecules. nih.gov
The process of virtual screening often involves several steps, including ligand preparation, receptor grid generation, and the docking of ligands to the target's active site. The results are then typically ranked based on a scoring function that estimates the binding free energy. For example, in a study designing novel 5-fluorouracil (B62378) analogues, molecular docking was used to determine the binding energy and interaction types of each ligand-target complex. nih.gov
The insights gained from docking studies and virtual screening are crucial for lead optimization. By understanding the key interactions between a ligand and its target protein, medicinal chemists can design modifications to improve potency, selectivity, and pharmacokinetic properties. For instance, detailed residue analysis from docking studies can reveal crucial amino acids involved in binding, guiding the design of new analogs with enhanced interactions. nih.govorientjchem.org
Interactive Table: Examples of Docking Studies and Virtual Screening in Drug Discovery.
| Study Focus | Target Protein | Ligands Screened/Studied | Key Findings | Reference |
| iNOS Inhibition | Inducible Nitric Oxide Synthase (iNOS) | 4-Fluorinated L-lysine analogs, 5(S)-Fluoro-N6-(iminoethyl)-l-lysine | Fluorinated analogs show selectivity for iNOS. The fluorinated amino acid acts as an effective arginine mimic. | researchgate.netnih.govresearchgate.net |
| Anticancer Agents | Thymidylate Synthase (TS) | Novel 5-fluorouracil analogues | Identification of analogues with high binding affinity and interactions with crucial active site residues. | nih.gov |
| Butyrylcholinesterase Inhibition | Butyrylcholinesterase (BChE) | 9H-(fluorenyl)methyl lysine carbamate (B1207046) derivatives | Identification of potent inhibitors with strong binding affinities. | orientjchem.org |
| LSD1 Inhibition | Lysine-Specific Histone Demethylase 1 (LSD1) | ZINC database (over 300,000 molecules) | Identification of five predicted potent inhibitors using a machine learning model. | nih.gov |
| Angiogenesis Modulation | VEGF-A and VEGF-A Receptor | Lysine | Lysine may act as a molecular binder, enhancing the stability of the VEGF-VEGF receptor complex. | fortunejournals.com |
This table is interactive and can be sorted by column.
Structure Activity Relationship Sar Studies and Stereochemical Considerations
Influence of Fluorine Position on Biological Activity
The location of the fluorine atom on the lysine (B10760008) side chain significantly modulates the biological activity of the resulting analog. Studies comparing fluorination at different positions, such as the C-4 and C-5 carbons, have revealed distinct effects on enzyme inhibition. For instance, in the context of nitric oxide synthase (NOS) inhibition, fluorination at the 4-position of N⁶-(iminoethyl)-L-lysine (L-NIL) resulted in analogs with similar potency towards inducible NOS (iNOS) as the parent compound but with enhanced selectivity over neuronal NOS (nNOS) and endothelial NOS (eNOS). researchgate.net
The introduction of fluorine, the most electronegative element, creates a stable and highly polar C-F bond. rsc.org This alters the local electronic environment, which can influence the molecule's conformation and its interactions within an enzyme's active site. rsc.orggoogle.com For example, the fluorine atom can engage in favorable charge-dipole interactions, which can stabilize a particular conformation required for effective binding. researchgate.netgoogle.com The choice between the C-4 and C-5 positions for fluorination thus provides a tool to fine-tune the inhibitory profile and selectivity of lysine-based enzyme inhibitors. nih.govresearchgate.net
Role of (5S) Stereochemistry in Enzyme Recognition and Efficacy
The stereochemistry at the fluorine-bearing carbon is a crucial factor for enzyme recognition and biological efficacy. The (5S) configuration of 5-fluoro-L-lysine derivatives has been shown to be important for their activity as enzyme inhibitors. A notable example is (5S)-Fluoro-N⁶-(iminoethyl)-L-lysine, which was synthesized and identified as a selective inhibitor of iNOS. rsc.orgnih.govacs.org
The precise three-dimensional arrangement of atoms dictated by the (5S) stereocenter, combined with the L-configuration at the alpha-carbon, determines how the molecule fits into the enzyme's active site. In the case of iNOS inhibitors, fluorinated analogs of L-lysine are designed to mimic the natural substrate, L-arginine. researchgate.netgoogle.com The stereochemistry influences the conformational preferences of the lysine side chain. The stabilizing charge-dipole interaction between the electronegative fluorine atom and a protonated amine group can create a conformational bias. researchgate.netgoogle.com This pre-organization of the molecule into a bioactive conformation can enhance its binding affinity and, consequently, its inhibitory efficacy. Co-crystal structures of related fluorinated lysine analogs, such as a (2S,5S)-4-fluoro-NIL diastereomer, have confirmed that the fluorinated amino acid can act as an effective mimic of arginine within the iNOS binding pocket. researchgate.netgoogle.comresearchgate.net
Comparative Analysis with Other Fluorinated Lysine Isomers and Derivatives
The biological activity of (5S)-5-fluoro-L-lysine is best understood through comparison with its other isomers and derivatives. The potency and selectivity of fluorinated lysine analogs as iNOS inhibitors vary significantly depending on the position and stereochemistry of the fluorine atom.
| Compound/Derivative | Target/Activity | Key Findings |
| (5S)-Fluoro-N⁶-(iminoethyl)-L-lysine | Selective iNOS inhibitor | Demonstrates that fluorination at the C-5 position with (S) stereochemistry is compatible with selective iNOS inhibition. rsc.orgacs.org |
| 4R-fluoro-L-NIL | Selective iNOS inhibitor | Fluorination at the C-4 position with (R) stereochemistry also produces a selective iNOS inhibitor. nih.gov |
| 4,4-difluoro-L-NIL | Selective iNOS inhibitor | Difluorination at the C-4 position can also lead to selective iNOS inhibition. nih.gov |
| (2S,5S)-4-fluoro-NIL diastereomer | iNOS inhibitor | A co-crystal structure revealed it to be an effective arginine mimic in the iNOS binding site. researchgate.netgoogle.com |
This table illustrates that while (5S)-5-fluoro derivatives are effective, fluorination at the C-4 position also yields potent and selective inhibitors. The key is that the specific combination of fluorine position and stereochemistry creates a molecule with the correct shape and electronic properties to bind effectively and selectively to the target enzyme. nih.govresearchgate.net These studies highlight that both the regio- and stereochemistry are critical levers for tuning the pharmacological profile of lysine derivatives.
Stereochemical Impact on Proteinogenic Amino Acid Incorporation
Proteinogenic amino acids are the 20 canonical amino acids that are incorporated into proteins during translation, as directed by the genetic code. nih.govgoogle.com Non-canonical amino acids (ncAAs), such as (5S)-5-fluoro-L-lysine, are generally not incorporated into proteins by the native translational machinery. The high fidelity of protein synthesis is ensured by aminoacyl-tRNA synthetases (aaRSs), enzymes that specifically recognize a canonical amino acid and charge it onto its corresponding tRNA.
The incorporation of an ncAA like (5S)-5-fluoro-L-lysine requires overcoming the specificity of the endogenous lysyl-tRNA synthetase (LysRS). While some aaRSs exhibit a degree of promiscuity, allowing them to accept and process analogs that are structurally similar to their cognate amino acid, this is not guaranteed. acs.org The specific stereochemistry of (5S)-5-fluoro-L-lysine, particularly the fluorine atom at the C-5 position, would need to be accommodated by the active site of the native LysRS. There is no readily available evidence to suggest that (5S)-5-fluoro-L-lysine is readily incorporated into proteins by the natural translational systems of organisms like E. coli.
To achieve the site-specific incorporation of fluorinated amino acids into proteins, researchers typically employ engineered systems. google.com This involves the use of an orthogonal tRNA/aaRS pair, where an engineered synthetase is specifically designed to recognize the ncAA and charge it onto an orthogonal tRNA that does not compete with the cell's own tRNAs. google.com While the ribosomal translation of various fluorinated amino acids has been demonstrated using such engineered systems, the specific impact of the (5S) stereochemistry on the efficiency of this engineered incorporation process would require dedicated study. nih.govrsc.org
Applications in Chemical Biology and Preclinical Research
In Vitro and Ex Vivo Studies of Cellular Processes
The production of L-lysine in industrial microorganisms like Corynebacterium glutamicum is a tightly regulated process involving numerous metabolic pathways. nih.gov Achieving high yields requires careful engineering to optimize the flow of carbon (flux) through the biosynthetic pathway and to ensure a sufficient supply of precursors and energy cofactors like NADPH. nih.govsci-hub.se Key challenges include competition for carbon with other pathways (e.g., the TCA cycle) and feedback inhibition of enzymes by L-lysine itself. sci-hub.se
Introducing (5S)-5-fluoro-L-lysine into cellular systems can serve as a powerful method to probe and modulate these metabolic fluxes. As an analog of L-lysine, it has the potential to:
Act as a competitive inhibitor for enzymes in the lysine (B10760008) biosynthetic or catabolic pathways. This can create specific metabolic blocks, allowing researchers to study the consequences of flux redirection and identify metabolic bottlenecks.
Mimic feedback inhibition , potentially acting on key regulatory enzymes like aspartate kinase. Studying its effects can help elucidate the allosteric control mechanisms that govern lysine production.
Be metabolized into other fluorinated compounds , thereby serving as a tracer to follow the fate of lysine within the cell's metabolic network, which can be tracked using techniques like ¹⁹F NMR spectroscopy.
Cell-free systems provide a controlled environment for studying enzymatic reactions without the complexity of a living cell. nih.gov These systems are invaluable for characterizing enzyme kinetics, substrate specificity, and inhibition mechanisms. (5S)-5-fluoro-L-lysine is an ideal tool for such investigations.
For example, enzymes involved in lysine metabolism, such as lysine decarboxylase (LDC) or lysine-modifying enzymes, can be studied in cell-free assays. nih.govjove.com The introduction of (5S)-5-fluoro-L-lysine as a substrate or potential inhibitor allows for detailed kinetic analysis. The fluorine atom serves as a convenient spectroscopic handle, enabling researchers to use ¹⁹F NMR to directly monitor the binding of the analog to the enzyme or its conversion into a product in real-time. The presence of fluorine can alter the electronic properties of the substrate, potentially affecting the rate of the enzymatic reaction and providing insight into the reaction mechanism. acs.org
Furthermore, cell-free protein synthesis systems can be used to produce specific enzymes or entire metabolic pathways in vitro. nih.gov This allows for the reconstitution of multi-enzyme cascades to synthesize valuable chemicals, including derivatives of lysine. nih.govjove.com Using (5S)-5-fluoro-L-lysine in these reconstituted systems can help optimize pathways and study the interplay between different enzymes.
| Enzyme Class | Example Enzyme | Potential Use of (5S)-5-fluoro-L-lysine | Expected Outcome / Information Gained |
| Decarboxylases | Lysine Decarboxylase (LDC) nih.govjove.com | Substrate analog or inhibitor | Determine substrate specificity; measure kinetic parameters (Km, kcat); probe the active site environment. |
| Kinases | Aspartate Kinase | Allosteric regulator | Investigate feedback inhibition mechanisms that control the lysine biosynthetic pathway. sci-hub.se |
| Hydroxylases | Lysyl Hydroxylase | Substrate analog | Study enzyme mechanism and the requirements for hydroxylation. |
| Ligases | MurE Ligase nih.gov | Inhibitor | Probe the role of specific enzymes in pathways that compete with lysine production, such as cell wall synthesis. |
Modulation of Cellular Metabolic Fluxes
Antimicrobial Research Applications
The investigation of modified amino acids, including fluorinated variants, is a recognized strategy in the quest for new antimicrobial agents. Fluorination can alter the chemical properties of a molecule, potentially enhancing its biological activity and stability. Despite this, the specific application of (5S)-5-fluoro-L-lysine in antimicrobial research appears to be a nascent or underexplored field.
Targeting Bacterial Lysine Biosynthesis Pathways for Antibiotic Development
The biosynthesis of L-lysine in bacteria is a critical process, providing an essential component for both protein synthesis and the construction of the peptidoglycan cell wall. nih.gov This metabolic pathway, absent in humans who obtain lysine through their diet, presents a selective target for antibiotics. bristol.ac.uk The goal of targeting this pathway is to inhibit one of the key enzymatic steps, thereby depriving the bacteria of lysine and leading to growth inhibition or cell death.
Enzymes within the lysine biosynthetic pathway have been the subject of research for the development of potent and specific inhibitors. bristol.ac.uk While various inhibitors have been developed, with some achieving high potency, specific research detailing the use of (5S)-5-fluoro-L-lysine as an inhibitor of these enzymes is not prominently featured in the available literature. The theoretical appeal of using a fluorinated lysine analog lies in its potential to act as a competitive inhibitor or a suicide substrate for one of the pathway's enzymes.
Effects on Bacterial Growth and Survival Mechanisms
Detailed research findings, including specific data such as Minimum Inhibitory Concentrations (MICs) against various bacterial strains or in-depth studies on the biochemical effects of (5S)-5-fluoro-L-lysine on bacterial growth and survival, are not currently available in the public domain. Such studies would be crucial to determine the compound's potential as an antimicrobial agent.
While there is research on the antimicrobial properties of L-lysine itself and its derivatives like poly-L-lysine, and on various fluorinated compounds, this information does not directly pertain to the specific actions of (5S)-5-fluoro-L-lysine. nih.govmdpi.com The synthesis of analogues of (5S)-5-fluoro-L-lysine has been reported in the context of inhibiting nitric oxide synthase (iNOS), a different biological target unrelated to bacterial lysine biosynthesis. researchgate.netnih.gov
Interactive Data Table: Antimicrobial Activity of L-Lysine and its Derivatives (for illustrative context)
Since no specific data for (5S)-5-fluoro-L-lysine is available, the following table provides contextual data on the antimicrobial activity of L-lysine and a related derivative against common microorganisms. This is for illustrative purposes only and does not represent data for the subject compound.
| Compound | Microorganism | Minimal Inhibitory Concentration (MIC) | Reference |
| L-Lysine | Escherichia coli | > 1 g/mL | mdpi.com |
| L-Lysine | Staphylococcus aureus | > 1 g/mL | mdpi.com |
| Poly-L-Lysine | Escherichia coli | Not specified, but showed activity | mdpi.com |
| Poly-L-Lysine | Staphylococcus aureus | Not specified, but showed activity | mdpi.com |
| Lauryl-poly-L-lysine | Pseudomonas aeruginosa | 125 µM (Bactericidal concentration) | nih.gov |
| Lauryl-poly-L-lysine | Staphylococcus aureus | 250 µM (Bactericidal concentration) | nih.gov |
Advanced Analytical Characterization and Quantification Methods for 5s 5 Fluoro L Lysine
Chromatographic Techniques for Separation and Quantification
Chromatographic methods are fundamental in the analysis of (5S)-5-fluoro-L-lysine, enabling its separation from other compounds and the determination of its concentration and enantiomeric purity.
High-Performance Liquid Chromatography (HPLC) with Derivatization
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of amino acids, including fluorinated variants like (5S)-5-fluoro-L-lysine. Due to the lack of a strong chromophore in many amino acids, derivatization is often employed to enhance their detection by UV or fluorescence detectors. jove.comnih.gov
Derivatizing Agents:
1-fluoro-2,4-dinitrobenzene (DNFB): This reagent reacts with the primary amino groups of lysine (B10760008) to form a dinitrophenyl (DNP) derivative, which is highly UV-active. jove.comnih.gov This method has been successfully used to monitor enzymatic reactions involving lysine and its derivatives. jove.com
Nα-(5-fluoro-2,4-dinitrophenyl)-L-alaninamide (FDAA): This chiral derivatizing agent is used to determine the absolute stereochemistry of amino acids. researchgate.net
6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046): This reagent creates stable chromophores that can be detected at 260 nm. aimspress.com
HPLC Conditions: Reversed-phase HPLC is commonly used for the separation of derivatized amino acids. nih.gov The mobile phase typically consists of a buffered aqueous solution and an organic modifier like acetonitrile (B52724) or methanol. nih.govnih.gov Gradient elution, where the composition of the mobile phase is changed over time, is often necessary to achieve optimal separation of complex mixtures. nih.gov
A study on the quantification of lysine in various matrices utilized a reversed-phase HPLC method with fluorescence detection. The method was validated for accuracy and precision with detection limits in the low micromolar range. nih.gov
Interactive Data Table: HPLC Derivatization Agents for Amino Acid Analysis
| Derivatizing Agent | Abbreviation | Detection Wavelength/Method | Reference |
| 1-fluoro-2,4-dinitrobenzene | DNFB | UV | jove.comnih.gov |
| Nα-(5-fluoro-2,4-dinitrophenyl)-L-alaninamide | FDAA | Not specified | researchgate.net |
| 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate | AQC | 260 nm | aimspress.com |
Ion-Exchange Chromatography (IEC)
Ion-exchange chromatography (IEC) separates molecules based on their net charge. bio-rad.com Since amino acids are zwitterionic compounds, their charge is dependent on the pH of the solution. lcms.cz This property is exploited in IEC for their separation.
(5S)-5-fluoro-L-lysine, being a lysine derivative, possesses two primary amino groups and one carboxylic acid group, giving it a net positive charge at pH values below its isoelectric point (pI). lcms.cz Therefore, cation-exchange chromatography is the method of choice for its separation. bio-rad.comnih.gov
In a typical IEC setup, a column packed with a cation-exchange resin (negatively charged stationary phase) is used. When a sample containing (5S)-5-fluoro-L-lysine is loaded onto the column at an appropriate pH, the positively charged amino acid binds to the resin. Elution is then achieved by increasing the salt concentration or the pH of the mobile phase, which disrupts the electrostatic interactions and releases the bound amino acid. bio-rad.com
IEC is a robust and reliable method for the analysis of amino acids in various samples, including protein hydrolysates and biological fluids. 193.16.218
Chiral Chromatography for Enantiomeric Purity Assessment
The biological activity of amino acids is often stereospecific, making the determination of enantiomeric purity crucial. researchgate.net Chiral chromatography is the primary technique used for separating enantiomers. This can be achieved through direct or indirect methods. researchgate.net
Direct Methods: Direct methods involve the use of a chiral stationary phase (CSP). researchgate.net Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose (B160209), are widely used and have shown excellent performance in separating a broad range of chiral compounds, including amino acid derivatives. mdpi.comnih.gov
Indirect Methods: Indirect methods involve derivatizing the enantiomeric mixture with a chiral derivatizing agent to form diastereomers. These diastereomers can then be separated on a conventional achiral stationary phase. researchgate.net
For the enantiomeric separation of lysine derivatives, chiral stationary phases like amylose tris(3,5-dimethylphenylcarbamate) have been employed with high separation factors. mdpi.com Chiral separation of fluorinated cyclopropylmethylamine derivatives has been achieved using preparative HPLC with a RegisPack chiral column. nih.gov The development of enantiopure fluorinated amino acids often relies on the separation of diastereomers formed during synthesis. cyu.fr
Spectroscopic and Spectrometric Characterization
Spectroscopic and spectrometric techniques provide invaluable information about the structure and composition of (5S)-5-fluoro-L-lysine.
Mass Spectrometry (MS) Applications
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is widely used for the identification and quantification of compounds. nih.gov When coupled with a separation technique like HPLC (LC-MS), it provides a highly sensitive and selective method for analyzing complex mixtures. nsf.gov
The mass spectrum of a molecule provides information about its molecular weight and its fragmentation pattern. libretexts.org The fragmentation of fluorinated compounds in a mass spectrometer can be complex, but often the CF3+ ion is a prominent peak in the spectra of perfluorinated paraffins. nist.gov High-resolution mass spectrometry can be used to accurately determine the elemental composition of a molecule. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy (1H, 13C, 19F)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For (5S)-5-fluoro-L-lysine, 1H, 13C, and 19F NMR are particularly informative.
¹H NMR: Proton NMR provides information about the number and types of hydrogen atoms in the molecule and their connectivity. researchgate.net
¹³C NMR: Carbon-13 NMR reveals the carbon skeleton of the molecule. In fluorinated compounds, the carbon signals are split by the neighboring fluorine atoms (J-coupling), providing additional structural information. nsf.govmissouri.edu
¹⁹F NMR: Fluorine-19 NMR is a highly sensitive technique due to the 100% natural abundance of the ¹⁹F nucleus and its high gyromagnetic ratio. ucla.eduacs.org It has a wide chemical shift range, making it very sensitive to the local chemical environment of the fluorine atom. ucla.eduicpms.cz This makes ¹⁹F NMR an excellent probe for studying the structure and interactions of fluorinated molecules. nih.govbiophysics.org The introduction of a fluorine atom provides a unique spectroscopic handle that is absent in most biological systems. ucla.edu
Interactive Data Table: NMR Nuclei for Characterizing (5S)-5-fluoro-L-lysine
| Nucleus | Natural Abundance | Key Information Provided | Reference |
| ¹H | 99.98% | Proton environment and connectivity | researchgate.net |
| ¹³C | 1.1% | Carbon skeleton, C-F coupling | nsf.govmissouri.edu |
| ¹⁹F | 100% | Fluorine environment, highly sensitive probe | ucla.eduacs.org |
Electron Paramagnetic Resonance (EPR) and Electron Nuclear Double Resonance (ENDOR) in Mechanistic Studies
Electron Paramagnetic Resonance (EPR) and Electron Nuclear Double Resonance (ENDOR) spectroscopy are indispensable tools for the characterization of paramagnetic species, providing detailed insight into the electronic structure and environment of unpaired electrons. These techniques are particularly powerful in mechanistic enzymology for studying radical intermediates that are often transient and difficult to detect by other means. The introduction of a fluorine atom, as in (5S)-5-fluoro-L-lysine, provides a sensitive spectroscopic probe for investigating enzyme mechanisms.
In the context of L-lysine, EPR and ENDOR have been successfully used to identify and characterize radical species. For instance, studies on L-lysine hydrochloride dihydrate single crystals irradiated with X-rays at room temperature revealed the formation of several distinct radicals upon cooling. nih.gov Using K-band EPR, ENDOR, and ENDOR-induced EPR (EIE) techniques, researchers identified radicals resulting from deamination at the main chain as well as dehydrogenation at various carbon atoms (C4 and C5) along the side chain. nih.gov These studies provide a baseline for understanding the types of radical species that can be formed from the lysine scaffold.
The true utility of (5S)-5-fluoro-L-lysine in mechanistic studies is realized when it is used as a substrate analogue for enzymes that operate via radical mechanisms, such as S-adenosyl-l-methionine (SAM)-dependent enzymes. Lysine 5,6-aminomutase (5,6-LAM), for example, catalyzes the isomerization of L-lysine through a radical-based mechanism. researchgate.net The substitution of hydrogen with fluorine at the C5 position creates a unique probe. EPR experiments with fluorinated lysine analogues can help elucidate the structure of radical intermediates and clarify mechanistic details, such as determining which specific hydrogen atom is abstracted during the enzymatic reaction. researchgate.net
Furthermore, fluorinated amino acids are increasingly used as mechanistic probes for enzymes involving tyrosyl radicals in their catalytic cycle, such as ribonucleotide reductase. researchgate.net The distinct EPR properties of fluorinated radicals can help deconvolve complex spectra and identify new on-pathway radical intermediates. researchgate.net While specific EPR/ENDOR studies solely focused on (5S)-5-fluoro-L-lysine are not extensively documented in publicly available literature, the principles established by studies on L-lysine and other fluorinated amino acids demonstrate the immense potential of this approach. The ¹⁹F nucleus, with its high gyromagnetic ratio and 100% natural abundance, makes it an excellent probe for ENDOR studies, allowing for precise measurement of electron-nuclear hyperfine interactions to map the radical's environment within an enzyme's active site.
Table 1: Radicals Identified in L-lysine·HCl·2H₂O Single Crystals by EPR/ENDOR Spectroscopy
| Radical Species | Proposed Structure | Method of Identification | Key Findings | Reference |
|---|---|---|---|---|
| Main Chain Deamination Radical (RI, R1, R1') | ⁻OOCĊH(CH₂)₄(NH₃)⁺ | EPR, ENDOR, EIE | Dominant species at both 298 K and 66 K. R1' represents a different configuration formed upon cooling. | nih.gov |
| C4 Dehydrogenation Radical (RII, R2) | ⁻OOCCH(NH₃)⁺CH₂ĊH(CH₂)₂(NH₃)⁺ | EPR, ENDOR, EIE, ONIOM Calculations | Identified as a distinct radical from the C5 dehydrogenation product. Contains one α- and four β-proton couplings. | nih.gov |
| C5 Dehydrogenation Radical (RIII, R3) | ⁻OOCCH(NH₃)⁺(CH₂)₂ĊHCH₂(NH₃)⁺ | EPR, ENDOR, EIE, ONIOM Calculations | Confirmed by computational analysis to be distinct from the C4 radical. Shows very similar EIE spectra to the C4 radical. | nih.gov |
Biosensor Development for Selective Detection
The selective detection of amino acids is crucial in clinical diagnostics, nutritional monitoring, and biotechnology. Electrochemical biosensors, in particular, offer a promising avenue for rapid, sensitive, and cost-effective analysis. nih.govscholaris.ca While biosensors specifically designed for (5S)-5-fluoro-L-lysine are not yet prevalent, the extensive research into L-lysine biosensors provides a robust foundation for their future development.
The majority of existing L-lysine biosensors are amperometric and operate based on enzymes that specifically catalyze the oxidation of L-lysine. myu-group.co.jp Enzymes such as L-lysine-α-oxidase and L-lysine dehydrogenase are commonly employed. myu-group.co.jpnih.gov In a typical configuration, the enzyme is immobilized onto the surface of a working electrode (e.g., platinum). nih.gov When L-lysine is present in the sample, the enzyme catalyzes its oxidation. This reaction can be monitored electrochemically, often through the use of a redox mediator like ferricyanide, which facilitates electron transfer to the electrode surface. myu-group.co.jpnih.gov The resulting current is directly proportional to the concentration of L-lysine.
The primary challenge in developing a biosensor for (5S)-5-fluoro-L-lysine lies in the specificity of the biological recognition element. The enzyme must not only bind the fluorinated analogue but also process it efficiently to generate a measurable signal. The presence of the highly electronegative fluorine atom at the C5 position could significantly alter the substrate's binding affinity and turnover rate compared to the natural L-lysine.
Future development strategies could involve protein engineering and directed evolution to tailor the properties of enzymes like L-lysine oxidase. acs.orgd-nb.info By creating mutant libraries and applying selective pressure, it may be possible to evolve variants with enhanced activity and specificity towards (5S)-5-fluoro-L-lysine. Another advanced approach involves the use of transcription factor-based biosensors. acs.orgmdpi.com In such systems, a transcription factor that naturally responds to L-lysine could be engineered to recognize the fluorinated version, controlling the expression of a reporter gene (e.g., a fluorescent protein or a resistance marker) to signal the presence of the target analyte. d-nb.infomdpi.com These strategies, which combine rational design with evolutionary principles, hold significant promise for creating the highly selective biosensors required for the specific quantification of (5S)-5-fluoro-L-lysine in complex biological samples. researchgate.net
Table 2: Performance Characteristics of Reported L-Lysine Electrochemical Biosensors
| Enzyme | Detection Method | Detection Limit | Linear Range | Response Time | Reference |
|---|---|---|---|---|---|
| L-lysine-α-oxidase | Amperometric | Not Specified | Linear relationship observed | 2 min | myu-group.co.jp |
| L-lysine dehydrogenase | Amperometric (Flow Injection) | 7 x 10⁻⁸ M | Up to 7 x 10⁻⁴ M | Fast (40 samples/hour) | nih.gov |
Future Directions and Research Gaps
Expanding Synthetic Routes for Complex Fluoro-Lysine Derivatives
The synthesis of fluorinated lysine (B10760008) analogs is a cornerstone for further research, yet current methodologies present opportunities for expansion and refinement. Existing strategies have successfully produced a variety of analogs, including those with fluorine at different positions of the lysine side chain. nih.govacs.org For instance, methods have been developed for the synthesis of 4R-fluoro-L-N⁶-(iminoethyl)lysine (4R-fluoro-L-NIL) and 4,4-difluoro-L-NIL, which have shown promise as selective inhibitors of inducible nitric oxide synthase (iNOS). nih.gov Furthermore, enantioselective methods have been established to produce orthogonally protected (2S,3S)-α-fluoro-β³-lysine, highlighting the progress in controlling stereochemistry during synthesis. acs.org
A significant future direction lies in the development of more versatile and scalable synthetic routes to access a wider array of complex derivatives. This includes creating methodologies for site-specific fluorination at other positions of the lysine backbone and side chain, which remains a synthetic challenge. The development of stereoselective fluorination techniques is particularly crucial, as the biological activity of fluorinated molecules can be highly dependent on the stereochemistry of the fluorine atom. nsf.govbeilstein-journals.org Research into novel fluorinating agents and catalytic methods, such as photocatalytic isomerization and transition-metal catalysis, could pave the way for more efficient and selective syntheses. rsc.orgnih.gov Expanding the synthetic toolbox will enable the creation of fluoro-lysine derivatives with diverse functionalities, suitable for incorporation into peptides, proteins, and other bioactive molecules to probe and modulate biological systems. nsf.govresearchgate.net
| Derivative | Synthetic Approach | Key Features | Reference(s) |
| Nε-(2,2,2-trifluoroethyl)-D,L-lysine (tFK) | Reductive amination, Appel bromination, Schöllkopf bislactim amino acid synthesis. | Stereoselective Cα bond formation; reduces sidechain N-basicity. | nsf.gov |
| 4R-fluoro-L-NIL and 4,4-difluoro-L-NIL | Multi-step synthesis from protected L-lysine precursors. | Provides orthogonally protected intermediates; selective iNOS inhibitors. | nih.gov |
| (2S,3S)-α-fluoro-β³-lysine | Tandem conjugate addition-fluorination sequence on α,β-unsaturated esters. | High diastereoselectivity; provides access to enantiopure β-amino acid derivatives. | acs.orgacs.org |
| (+)-L-α-(2′Z-fluoro)vinyllysine | Asymmetric synthesis using a chiral auxiliary (Comins auxiliary). | Introduction of a fluorovinyl group; potent enzyme inactivator. | unl.edu |
Elucidating Novel Biochemical Targets and Mechanisms of Action
Current research has identified (5S)-5-fluoro-L-lysine and its derivatives primarily as modulators of nitric oxide synthases (NOS). acs.org Specifically, 5(S)-Fluoro-N⁶-(iminoethyl)-l-lysine was synthesized and identified as a selective inhibitor of the inducible NOS (iNOS) isoform. acs.orgresearchgate.netnih.gov The introduction of fluorine at the 4- or 5-position of the lysine side chain can create a conformational bias due to a stabilizing charge-dipole interaction, which allows the molecule to act as an effective mimic of the natural substrate, L-arginine, in the iNOS binding pocket. researchgate.net Beyond NOS, 5-fluorolysine has also been utilized as a mechanistic probe for other enzymes, such as lysine 5,6-aminomutase, where it can help to accumulate and study substrate radicals during the catalytic cycle. mdpi.commindat.orgacs.org
A significant research gap exists in identifying the full spectrum of biochemical targets for (5S)-5-fluoro-L-lysine. Given its structural similarity to L-lysine, it is plausible that this analog interacts with a wide range of lysine-dependent enzymes, including lysine decarboxylases, deacetylases (sirtuins), and methyltransferases. unl.edu Future studies should aim to screen (5S)-5-fluoro-L-lysine against panels of such enzymes to uncover novel biological activities. Elucidating the precise mechanisms of action is also critical. For instance, understanding whether it acts as a competitive inhibitor, an irreversible inactivator, or a substrate that leads to downstream metabolic consequences is essential. unl.edunih.gov Investigating how the fluorine atom alters pKa, nucleophilicity, and electrostatic interactions within an enzyme's active site will provide fundamental insights into its inhibitory or modulatory effects. nsf.gov
Integrating Omics Technologies for System-Level Understanding
The systemic effects of incorporating fluorinated amino acids into cellular machinery are complex and not fully understood. While direct studies on (5S)-5-fluoro-L-lysine are limited, research on other fluorinated amino acids, such as fluorotryptophan, has demonstrated the power of "omics" technologies. nih.govfigshare.comacs.org Multi-omics analyses of E. coli strains adapted to grow on fluorinated precursors have revealed significant, large-scale rearrangements in regulatory networks, membrane integrity, and protein folding quality control systems. nih.govresearchgate.netbiorxiv.org These studies show that adaptation to fluorinated amino acids can occur with a surprisingly low number of genetic mutations but is accompanied by broad changes at the proteomic and metabolomic levels. nih.govresearchgate.net
A key future direction is the application of integrated omics approaches—genomics, transcriptomics, proteomics, and metabolomics—to systematically map the cellular response to (5S)-5-fluoro-L-lysine. researchgate.net Proteomic analyses, using techniques like mass spectrometry-based quantification, can identify changes in protein expression levels across the entire proteome following treatment with the fluoro-amino acid. nih.govgithub.ionih.govfrontiersin.org This can reveal which cellular pathways are most affected, such as apoptosis or stress responses. nih.govfrontiersin.org Metabolomic profiling can identify novel metabolites of (5S)-5-fluoro-L-lysine and uncover downstream perturbations in metabolic networks. This system-level understanding is crucial for predicting the broader biological consequences of using this compound and for identifying potential off-target effects, providing a holistic view of its impact on a living organism. nih.govfigshare.com
Advancements in High-Resolution Analytical Methodologies
The ability to detect and characterize fluorinated molecules within complex biological milieus is paramount for detailed mechanistic studies. ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy is an exceptionally powerful tool for this purpose. mykhailiukchem.orgbiophysics.org The fluorine nucleus (¹⁹F) has a high gyromagnetic ratio, 100% natural abundance, and a wide chemical shift range, which often allows for well-resolved signals from individual fluorinated residues within a large protein, even in in-cell NMR studies. biophysics.orgresearchgate.netnih.gov This sensitivity to the local chemical environment makes ¹⁹F NMR ideal for studying protein structure, dynamics, and ligand interactions. nih.govacs.org
Future advancements should focus on enhancing the resolution and sensitivity of these analytical techniques. The development of new ¹⁹F NMR pulse sequences and higher-field magnets will continue to push the boundaries of what can be studied. While ¹⁹F NMR is powerful, its integration with high-resolution mass spectrometry (MS) offers a complementary approach. MS can confirm the incorporation of (5S)-5-fluoro-L-lysine into specific proteins and help quantify the extent of this incorporation. researchgate.net The development of optimized fragmentation techniques in MS/MS is needed to precisely locate the fluorinated residue within a peptide sequence. Combining these high-resolution methodologies will provide an unparalleled level of detail, enabling researchers to track the fate of (5S)-5-fluoro-L-lysine from cellular uptake and metabolic transformation to its incorporation into specific proteins and its impact on their function.
| Analytical Technique | Application for (5S)-5-fluoro-L-lysine | Advantages | Future Advancements | Reference(s) |
| ¹⁹F NMR Spectroscopy | Studying protein structure, dynamics, and interactions after incorporation of the fluoro-amino acid. | High sensitivity, wide chemical shift range, no background signal in biological systems. | Higher field magnets, novel pulse sequences, in-cell applications. | biophysics.orgresearchgate.netnih.govacs.org |
| High-Resolution Mass Spectrometry | Confirming and quantifying incorporation into proteins; identifying metabolites. | High mass accuracy, sequencing capabilities (MS/MS). | Optimized fragmentation methods for fluorinated peptides. | researchgate.net |
| X-ray Crystallography | Determining the three-dimensional structure of proteins containing the fluoro-amino acid. | Atomic-level resolution of binding modes and conformational changes. | Overcoming challenges in crystallizing fluorinated proteins. | nih.govacs.org |
Computational Design and Optimization of Fluoro-Lysine Analogs
Computational methods are becoming indispensable for the rational design and optimization of novel bioactive molecules. acs.orgnih.gov Molecular dynamics (MD) simulations, for example, can be used to predict how the incorporation of (5S)-5-fluoro-L-lysine affects protein stability, conformation, and dynamics. rsc.orgmpg.de The development of accurate force fields, such as the AMBER ff15ipq, which includes parameters for fluorinated amino acids, is crucial for the reliability of these simulations. nih.govbiorxiv.org Such computational studies can explain experimental observations, such as changes in hydrophobicity or binding affinity, by revealing the underlying molecular mechanisms, including steric hindrance and altered hydrogen bonding patterns. rsc.orgmpg.de
Looking ahead, the integration of computational design protocols, like the Rosetta-based Covalentizer, with synthetic efforts holds immense promise. acs.orgnih.gov These "ligand-side" or "protein-side" approaches can be used to computationally screen libraries of potential fluoro-lysine derivatives to identify candidates with a high probability of binding to a specific target, such as a lysine-binding site on a protein of interest. acs.orgnih.gov This in silico screening can prioritize the most promising analogs for chemical synthesis, thereby saving significant time and resources. Furthermore, computational methods can be employed to optimize the properties of lead compounds by suggesting modifications that enhance binding affinity, selectivity, or metabolic stability. The synergy between computational design and experimental validation will accelerate the discovery of novel fluoro-lysine analogs with tailored biological activities. pnas.org
Q & A
Q. How can interdisciplinary collaboration enhance mechanistic studies of (5S)-5-fluoro-L-lysine?
- Methodological Answer :
- Structural biology partnerships : Collaborate with crystallography labs for protein-ligand co-structures.
- Computational chemistry : Integrate MD simulations to predict fluorine’s effects on enzyme kinetics.
- Toxicology networks : Share data on fluorine’s metabolic byproducts (e.g., fluoride ion release) across models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
